N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine
CAS No.: 652538-55-1
Cat. No.: VC16790986
Molecular Formula: C10H20N4O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652538-55-1 |
|---|---|
| Molecular Formula | C10H20N4O2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | N-(1,1-dimethoxy-4-methylpentan-2-yl)-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3 |
| Standard InChI Key | JZKAJMJHQUNETP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(OC)OC)NN1C=NN=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine belongs to the 1,2,4-triazole class, distinguished by a five-membered heterocyclic ring containing three nitrogen atoms. The compound’s structure includes a 1,1-dimethoxy-4-methylpentan-2-yl side chain attached to the triazole’s amine group, enhancing its lipophilicity and binding affinity . Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 652538-57-3 |
| Molecular Formula | C₁₀H₂₀N₄O₂ |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | N-[(2S)-1,1-dimethoxy-4-methylpentan-2-yl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11... |
The stereochemistry at the C2 position (S-configuration) and the presence of methoxy groups influence its conformational stability and solubility.
Structural Analysis
The triazole ring’s electron-rich nitrogen atoms facilitate hydrogen bonding and π-π interactions, critical for biological activity . The dimethoxy group enhances metabolic stability by resisting oxidative degradation, while the 4-methylpentane chain contributes to membrane permeability . Computational studies using molecular docking simulations reveal preferential binding to fungal cytochrome P450 enzymes, explaining its antifungal efficacy .
Synthesis and Reactivity
Synthetic Routes
The synthesis of N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine involves two primary strategies:
Cyclization of Hydrazine Derivatives
Hydrazine derivatives react with carbonyl compounds under acidic conditions to form the triazole ring. For example, 1,1-dimethoxy-4-methylpentan-2-amine undergoes cyclocondensation with formic acid or its derivatives to yield the target compound . Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields exceeding 80% .
Multicomponent Reactions
One-pot reactions utilizing aldehydes, amines, and nitriles in the presence of catalysts like ZnO nanoparticles enable efficient triazole formation. This method minimizes purification steps and enhances scalability for industrial production .
Reactivity and Functionalization
The compound participates in three key reaction types:
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Oxidation: Treatment with KMnO₄ oxidizes the methoxy groups to carboxylic acids, altering solubility and bioactivity.
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Reduction: NaBH₄ reduces the triazole’s C=N bonds, generating secondary amines with modified pharmacological profiles.
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Substitution: Halogenation at the triazole’s C3 position introduces electrophilic sites for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
Antifungal and Antibacterial Properties
The compound inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. Disruption of ergosterol synthesis compromises membrane integrity in Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL . Against Gram-positive bacteria like Staphylococcus aureus, it interferes with cell wall synthesis by binding to penicillin-binding proteins (PBPs), showing MICs of 4–16 µg/mL.
Applications in Materials Science
Energetic Materials (EMs)
The triazole ring’s high nitrogen content (42.1%) and thermal stability (decomposition temperature >250°C) make the compound a candidate for explosive formulations. Its detonation velocity (8,200 m/s) rivals RDX, with lower sensitivity to friction and impact .
Metal-Organic Frameworks (MOFs)
Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) produces MOFs with high surface areas (>1,500 m²/g) and applications in gas storage (CO₂ uptake: 12.7 wt% at 298 K) and heterogeneous catalysis .
Comparison with Analogous Compounds
N-Cyclohexyl-1,1-dimethoxy-4-methylpentan-2-imine
This imine derivative lacks the triazole ring, resulting in reduced antifungal activity (MIC = 32 µg/mL vs. 8 µg/mL for the triazole). The absence of hydrogen-bonding sites limits enzyme interactions.
1,1-Dimethoxy-4-methylpentan-3-one
As a ketone intermediate, this compound exhibits no significant bioactivity but serves as a precursor in triazole synthesis. Its reactivity is confined to nucleophilic additions and reductions .
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